molecular formula C10H14N5O8P B087003 Guanosine-2'-monophosphate CAS No. 12238-01-6

Guanosine-2'-monophosphate

Cat. No. B087003
CAS RN: 12238-01-6
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
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Description

Guanosine-2’-monophosphate (GMP) is a nucleotide composed of guanine, ribose, and a phosphate group . It is a nucleoside phosphate, meaning it has a ribose as its sugar and one phosphate group attached . Its nucleoside, called guanosine, is made up of a purine base, i.e., a guanine, attached to the ribose sugar . It is a cyclic phosphate ester of guanosine in which both the 2’- and the 3’-hydroxy groups are esterified by phosphoric acid .


Synthesis Analysis

GMP may be produced via de novo synthesis starting with D-ribose 5′-phosphate from the pentose phosphate pathway . The synthesis proceeds by the gradual formation of the purine ring on carbon-1 of ribose, with CO2, glutamine, glycine, aspartate, and one-carbon derivatives of tetrahydrofolate donating various elements towards the building of the ring .


Molecular Structure Analysis

GMP is a nucleoside phosphate, meaning it has a ribose as its sugar and one phosphate group attached . Its nucleoside, called guanosine, is made up of a purine base, i.e., a guanine, attached to the ribose sugar . It has only one phosphate group attached to the nucleoside .


Chemical Reactions Analysis

GMP is involved in a variety of chemical reactions. For example, it can be produced via de novo synthesis starting with D-ribose 5′-phosphate from the pentose phosphate pathway . In addition, it can exist as a cyclic structure known as cyclic GMP . Within certain cells, the enzyme guanylyl cyclase makes cGMP from GTP .


Physical And Chemical Properties Analysis

GMP has a molecular formula of C10H14N5O8P . Its average mass is 363.221 Da and its monoisotopic mass is 363.057983 Da . It has a density of 2.5±0.1 g/cm3 .

Scientific Research Applications

  • Chiral Carbon Dots Derived from Guanosine-5'-Monophosphate : Guanosine-5'-monophosphate forms supramolecular structures with potential applications in fluorescent hydrogels (Ghosh et al., 2016).

  • Role in Degenerating Photoreceptor Cells : Guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells before they begin to degenerate, suggesting a link to cellular metabolism imbalance (Farber & Lolley, 1974).

  • Human Ovarian Cortical Tissue Culture : 8-bromo-guanosine 3',5'-cyclic monophosphate enhances human ovarian follicle development and survival in tissue culture (Scott, Zhang & Hovatta, 2004).

  • Cardioprotection and Phosphodiesterase-5 Inhibitors : Guanosine 3',5'-monophosphate signaling and phosphodiesterase-5 inhibitors play a role in cardioprotection and in treating heart conditions (Kukreja, Salloum & Das, 2012).

  • Fast Ionic Flux in Cattle Rod Outer Segments : Guanosine 3',5'-monophosphate activates an influx of calcium ions into cattle rod outer segments, indicating a direct interaction with a membrane component (Caretta & Cavaggioni, 1983).

  • Lymphocyte Nuclear Acidic Proteins Phosphorylation : Guanosine 3',5'-monophosphate stimulates incorporation of phosphate into specific nuclear acidic proteins of horse peripheral blood lymphocytes (Johnson & Hadden, 1975).

  • Guanosine-5'-Monophosphate Polyamine Hybrid Hydrogels : These hybrid hydrogels show enhanced gel strength and potential applications in biocompatible materials and antitumor drugs (Belda et al., 2017).

  • Cyclic Di-GMP in Bacterial Gene Expression : Cyclic di-guanosine monophosphate functions as a second messenger in bacteria, affecting physiological changes and gene expression (Sudarsan et al., 2008).

  • Photoreceptor Cell Degeneration and cGMP : Guanosine 3',5'-monophosphate metabolism disruption in Xenopus laevis embryos leads to photoreceptor cell degeneration (Lolley, Farber, Rayborn & Hollyfield, 1977).

  • Guanosine Monophosphate Dynamics in Water : Studied through femtosecond broad-band transient absorption spectroscopy and quantum-mechanical calculations (Karunakaran, Kleinermanns, Improta & Kovalenko, 2009).

Future Directions

Understanding the mechanisms of GMP generation and downstream signaling cascades is fundamental for the comprehension of molecular physiology and pathophysiology as well as for the development of drugs within these pathways . Moreover, new pharmacological approaches are being developed which target sGC- and pGC-dependent pathways for the treatment of various diseases .

properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Guanosine-2'-monophosphate

CAS RN

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
Reactant of Route 2
Guanosine-2'-monophosphate
Reactant of Route 3
Guanosine-2'-monophosphate
Reactant of Route 4
Guanosine-2'-monophosphate
Reactant of Route 5
Guanosine-2'-monophosphate
Reactant of Route 6
Guanosine-2'-monophosphate

Citations

For This Compound
168
Citations
WS Sheldrick - … Section B: Structural Crystallography and Crystal …, 1981 - scripts.iucr.org
(IUCr) Metal-ribose binding in a transition-metal-nucleotide complex. Preparation and structure of a polymeric copper(II) complex of guanosine 2'-monophosphate Acta …
Number of citations: 31 scripts.iucr.org
RG Barr, TJ Pinnavaia - The Journal of Physical Chemistry, 1986 - ACS Publications
… Disodium guanosine 2'-monophosphate was obtained from P and L Laboratories or Sigma Chemical Co. Selective H(8) deuteration of the free guanylic acid was accomplished …
Number of citations: 9 pubs.acs.org
H Takeuchi, Y Satoh, I Harada - Journal of molecular structure, 1991 - Elsevier
… Raman spectra of ribonuclease T, and its complex with guanosine 2’ -monophosphate … T, and its complex with a substrate analogue inhibitor, guanosine 2’-monophosphate (2’GMP), in …
Number of citations: 2 www.sciencedirect.com
J Ding, G Koellner, HP Grunert, W Saenger - Journal of Biological …, 1991 - Elsevier
… (1989) Biochemistry 28, 7592-7600) and different from the complex with guanosine 2'-monophosphate (Arni, R., Heinemann, U., Tokuoka, R., and Saenger, W. (1988) J. Biol. …
Number of citations: 31 www.sciencedirect.com
N Suka, K Okizumi, K Furihata, M Tashiro - Analytical Sciences, 2020 - jstage.jst.go.jp
… In the present study, the combined use of 1H and 31P NMR spectroscopy has been applied to investigate molecular interactions between guanosine 2′-monophosphate …
Number of citations: 1 www.jstage.jst.go.jp
H Yoshida, M Iizuka - Bulletin of Shimane Medical University, 1995 - cir.nii.ac.jp
A convenient method has been developed for investigating interaction of an enzyme with a specific ligand on the basis of the difference absorption spectrum. The experimental …
Number of citations: 2 cir.nii.ac.jp
LJ Ignarro, RA Gross - Biochimica et Biophysica Acta (BBA)-General …, 1978 - Elsevier
… 4), guanosine 2'-monophosphate and guanosine 3'-monophosphate were completely inactive (data not illustrated), thus, indicating the importance of the position of the phosphate …
Number of citations: 8 www.sciencedirect.com
E Hamel - European Journal of Biochemistry, 1976 - Wiley Online Library
… This report describes the preparation of four methylated and phosphorylated derivatives of GTP, 2‘-O-methylguanosine 5‘-triphosphate (PPP-Me2‘Guo), guanosine 2’-monophosphate 5’…
Number of citations: 9 febs.onlinelibrary.wiley.com
M Tanokura - Bioimages, 1993 - cir.nii.ac.jp
Effects of carboxymethylation on the conformation of the complex of ribonuclease T_1 and guanosine 2'-monophosphate. | CiNii Research … Effects of carboxymethylation on the …
Number of citations: 4 cir.nii.ac.jp
C Vichard, TA Kaden - Inorganica chimica acta, 2004 - Elsevier
… Guanosine 2 ′ -monophosphate and adenosine 2 ′ -monophosphate as well as guanosine 3 ′ -monophosphate and adenosine 3 ′ -monophosphate must be formed from the …
Number of citations: 35 www.sciencedirect.com

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